3,4-Bis(methoxycarbonyl)benzoic acid
Overview
Description
3,4-Bis(methoxycarbonyl)benzoic acid is a member of the class of benzoic acids, characterized by the substitution of methoxycarbonyl groups at positions 3 and 4 on the benzene ring. It has the molecular formula C11H10O6 and a molecular weight of 238.19 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-Bis(methoxycarbonyl)benzoic acid can be synthesized through several steps starting from dimethyl terephthalate. The synthetic route typically involves nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . Each step requires specific reaction conditions, such as the use of sulfuric acid as a catalyst for esterification .
Industrial Production Methods
In industrial settings, the production of this compound involves similar steps but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3,4-Bis(methoxycarbonyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents to convert the methoxycarbonyl groups into carboxylic acids.
Reduction: Reduction reactions can convert the methoxycarbonyl groups into alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxycarbonyl groups are replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as sodium hydroxide and various alkyl halides are used in substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields benzoic acid derivatives, while reduction can produce alcohols .
Scientific Research Applications
3,4-Bis(methoxycarbonyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound serves as a building block for the synthesis of biologically active molecules.
Medicine: It is used in the development of pharmaceutical compounds.
Industry: The compound is employed in the production of polymers and other materials .
Mechanism of Action
The mechanism of action of 3,4-Bis(methoxycarbonyl)benzoic acid involves its interaction with various molecular targets and pathways. The methoxycarbonyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
4-(Methoxycarbonyl)benzoic acid: This compound has a single methoxycarbonyl group and exhibits different reactivity and applications.
3,4-Dimethoxybenzoic acid: Similar in structure but with methoxy groups instead of methoxycarbonyl groups, leading to different chemical properties .
Uniqueness
This dual substitution pattern makes it a valuable intermediate in organic synthesis and industrial applications .
Properties
IUPAC Name |
3,4-bis(methoxycarbonyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O6/c1-16-10(14)7-4-3-6(9(12)13)5-8(7)11(15)17-2/h3-5H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUQGJFOIULVBKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C(=O)O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201334250 | |
Record name | 3,4-Bis(methoxycarbonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201334250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54699-35-3 | |
Record name | 3,4-Bis(methoxycarbonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201334250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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